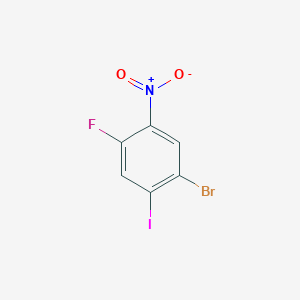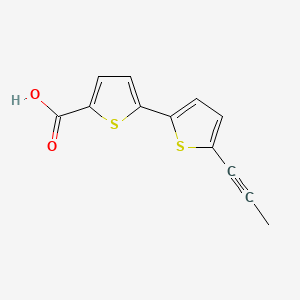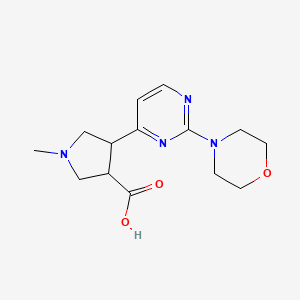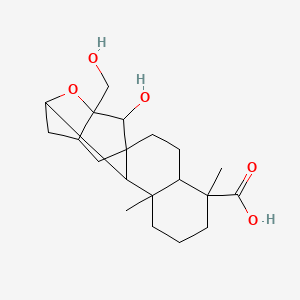
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2 . This compound is characterized by the presence of bromine, fluorine, iodine, and nitro groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-bromo-4-fluoro-2-iodobenzene using nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromine or iodine atoms can be oxidized to higher oxidation states. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts.
Scientific Research Applications
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene exerts its effects involves its interaction with various molecular targets. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine, fluorine, and iodine atoms can undergo substitution reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-iodo-5-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene: Similar structure but different positions of the substituents.
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the iodine atom, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: Lacks both fluorine and iodine atoms, resulting in different chemical properties and uses .
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H2BrFINO2 |
|---|---|
Molecular Weight |
345.89 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-iodo-5-nitrobenzene |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H |
InChI Key |
IKXYUFWAERISIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate](/img/structure/B12306404.png)
![2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)
![3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride](/img/structure/B12306430.png)


![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12306455.png)
![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)


![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)




